![molecular formula C22H23N3 B14613214 N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline CAS No. 59528-13-1](/img/structure/B14613214.png)
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then reacted with an aromatic compound containing an electron-donating group to form the azo compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
化学反応の分析
Types of Reactions
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The azo group can undergo reversible redox reactions, making it useful in various applications. In biological systems, it can interact with proteins and nucleic acids, altering their function and structure.
類似化合物との比較
Similar Compounds
- N-Benzyl-N-ethyl-4-methylbenzamide
- N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline
Uniqueness
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability.
特性
CAS番号 |
59528-13-1 |
|---|---|
分子式 |
C22H23N3 |
分子量 |
329.4 g/mol |
IUPAC名 |
N-benzyl-N-ethyl-4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C22H23N3/c1-3-25(17-19-9-5-4-6-10-19)22-14-12-20(13-15-22)23-24-21-11-7-8-18(2)16-21/h4-16H,3,17H2,1-2H3 |
InChIキー |
YGHLFJKXRFOUKQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
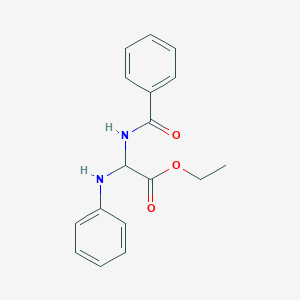

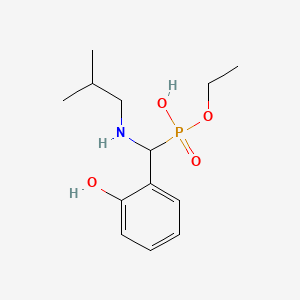
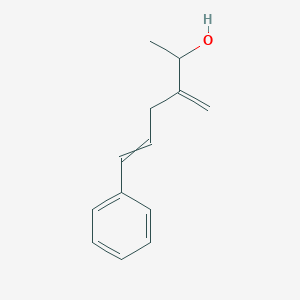

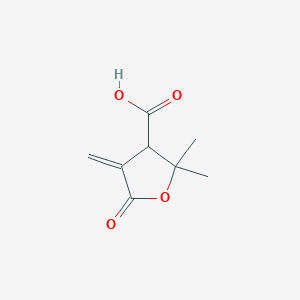
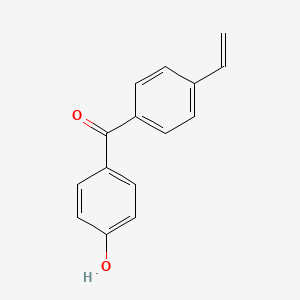
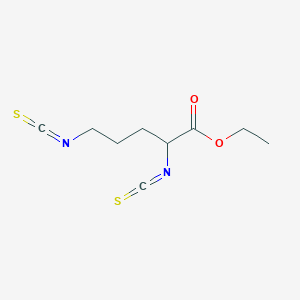
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)

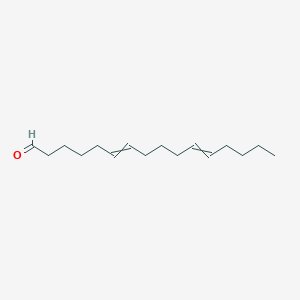
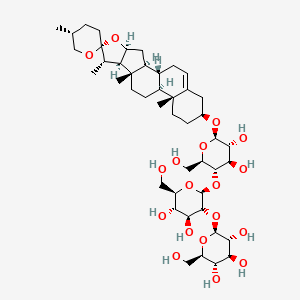
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)
